Cas no 866639-10-3 (2-(3-methyl-4-nitrophenyl)ethanethioamide)

2-(3-Methyl-4-nitrophenyl)ethanethioamide is a specialized organic compound featuring a thioamide functional group attached to a substituted phenyl ring. Its structure, incorporating both a methyl and a nitro group at the 3- and 4-positions of the phenyl ring, confers unique reactivity and potential utility in synthetic chemistry. The thioamide moiety enhances its suitability as a building block for heterocyclic synthesis or as an intermediate in pharmaceutical and agrochemical applications. The nitro group offers opportunities for further functionalization, while the methyl substituent may influence steric and electronic properties. This compound is of interest in research settings for its potential in developing novel sulfur-containing derivatives.
2-(3-methyl-4-nitrophenyl)ethanethioamide structure
866639-10-3 structure
Product Name:2-(3-methyl-4-nitrophenyl)ethanethioamide
CAS No:866639-10-3
MF:C9H10N2O2S
MW:210.252900600433
CID:4261129
PubChem ID:59210388
Update Time:2025-05-22

2-(3-methyl-4-nitrophenyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanethioamide, 3-methyl-4-nitro-
    • 2-(3-methyl-4-nitrophenyl)ethanethioamide
    • Inchi: 1S/C9H10N2O2S/c1-6-4-7(5-9(10)14)2-3-8(6)11(12)13/h2-4H,5H2,1H3,(H2,10,14)
    • InChI Key: PNBBDUQCTHUGPS-UHFFFAOYSA-N
    • SMILES: C1(CC(N)=S)=CC=C([N+]([O-])=O)C(C)=C1

Experimental Properties

  • Density: 1.322±0.06 g/cm3(Predicted)
  • Boiling Point: 389.2±44.0 °C(Predicted)
  • pka: 12.83±0.29(Predicted)

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Additional information on 2-(3-methyl-4-nitrophenyl)ethanethioamide

Compound CAS No 866639-10-3: 2-(3-methyl-4-nitrophenyl)ethanethioamide

The compound with CAS No 866639-10-3, known as 2-(3-methyl-4-nitrophenyl)ethanethioamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thioamide functional group with a substituted aromatic ring, making it a valuable molecule for research and development purposes.

2-(3-methyl-4-nitrophenyl)ethanethioamide exhibits a complex molecular architecture that includes a methyl group and a nitro group attached to the aromatic ring. The thioamide group, which consists of a sulfur atom double-bonded to an amide nitrogen, adds another layer of functionality to the molecule. This combination of functional groups makes the compound highly versatile and amenable to various chemical reactions, including nucleophilic substitutions, additions, and cyclizations.

Recent studies have highlighted the potential of 2-(3-methyl-4-nitrophenyl)ethanethioamide in the development of novel materials with unique electronic properties. Researchers have explored its use in the synthesis of advanced polymers and organic semiconductors, where its thioamide group plays a crucial role in modulating the electronic characteristics of the resulting materials. The compound's ability to form stable covalent bonds with other molecules has also made it a valuable precursor in the construction of nanostructured materials.

In addition to its applications in materials science, 2-(3-methyl-4-nitrophenyl)ethanethioamide has shown promise in the field of medicinal chemistry. Its aromatic ring system and functional groups provide a scaffold for the design of bioactive molecules with potential therapeutic applications. Recent research has focused on its role as an intermediate in the synthesis of drug candidates targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

The synthesis of 2-(3-methyl-4-nitrophenyl)ethanethioamide involves a multi-step process that typically begins with the preparation of the substituted aromatic ring followed by the introduction of the thioamide group. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound.

From an analytical perspective, 2-(3-methyl-4-nitrophenyl)ethanethioamide can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure and functional groups present in the compound, ensuring accurate identification and quality control.

In terms of safety considerations, handling 2-(3-methyl-4-nitrophenyl)ethanethioamide requires adherence to standard laboratory protocols to minimize exposure risks. While no specific hazards are associated with this compound under normal conditions, proper ventilation and personal protective equipment should be employed during its synthesis and manipulation.

In conclusion, 2-(3-methyl-4-nitrophenyl)ethanethioamide is a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative materials and bioactive molecules. As ongoing studies continue to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

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